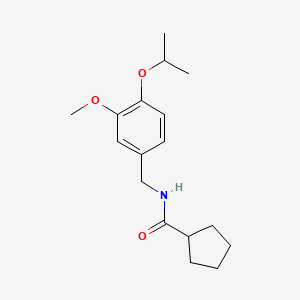![molecular formula C17H20N2O2 B5440256 N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as MPEU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPEU belongs to the family of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor, which can regulate various cellular processes such as cell growth, differentiation, and apoptosis. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been shown to affect the expression of certain genes involved in cancer and inflammation, suggesting that it may have a broader impact on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have low toxicity in vitro, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, including its potential use in combination with other therapeutic agents, its effects on different types of cancer and inflammation, and its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential side effects. Overall, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has shown promising results as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea involves the reaction between 4-methoxyaniline and 1-(4-methylphenyl)ethyl isocyanate, followed by purification and characterization. The yield of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been studied for its anti-inflammatory properties, which may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-6-14(7-5-12)13(2)18-17(20)19-15-8-10-16(21-3)11-9-15/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHWKUXPBNKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B5440178.png)
![1-(2-furoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B5440183.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5440196.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5440201.png)
![rel-(3aR,6aS)-5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione dihydrochloride](/img/structure/B5440225.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)
![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5440284.png)